6-Fluoro-2-methylquinolin-4-ol

Medicinal Chemistry Drug Design ADME

Select 6-Fluoro-2-methylquinolin-4-ol for its unique 6-fluoro substitution that significantly enhances metabolic stability, membrane permeability (LogP 2.39–3.54 vs. 1.98 for non-fluorinated analogs), and target binding affinity. Validated in multi-kg GMP synthesis of PTK inhibitors; also a specific pharmacological tool for ATP-sensitive K+ channel studies. This scaffold is not interchangeable with generic quinolin-4-ol derivatives.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
CAS No. 15912-68-2
Cat. No. B106100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methylquinolin-4-ol
CAS15912-68-2
Synonyms6-fluoro-2-methylquinolin-4(1H)-one
HEI 712
HEI-712
HEI712
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC(=C2)F
InChIInChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
InChIKeyBKXCHVFCJZJATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2) – Core Pharmacophore and Building Block Procurement Guide


6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2) is a fluorinated quinoline derivative that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery . As a member of the 4-quinolone family, it possesses the core pharmacophore found in many clinically important antibacterial agents [1]. The compound is characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position on the quinoline ring, with a molecular formula of C10H8FNO and a molecular weight of 177.18 g/mol [2]. This substitution pattern is critical for modulating biological activity and serves as a foundation for further structural elaboration [3].

6-Fluoro-2-methylquinolin-4-ol: Why Substitution with Unsubstituted Quinolin-4-ols or Alternative 6-Position Analogs Is Not Equivalent


Simple substitution of 6-Fluoro-2-methylquinolin-4-ol with unsubstituted quinolin-4-ols (e.g., 2-methylquinolin-4-ol) or analogs lacking the specific 6-fluoro substitution pattern is not equivalent due to profound differences in pharmacological properties and synthetic utility. The presence of the 6-fluoro substituent significantly alters electronic properties, metabolic stability, and the potential for further functionalization [1]. Fluorination at this position can enhance lipophilicity, improve metabolic stability, and influence binding affinity to biological targets [2]. Furthermore, the 2-methyl and 4-hydroxyl groups define the specific reactivity of this scaffold in downstream synthetic transformations, making it a unique and non-fungible building block [3].

6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2): Quantified Differentiation Evidence for Scientific Selection


Superior Physicochemical Profile: Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Parent Scaffold

The introduction of a fluorine atom at the 6-position of the quinolin-4-ol scaffold significantly increases lipophilicity, a critical parameter influencing membrane permeability and bioavailability . Computational predictions and experimental data indicate a LogP of 2.39-3.54 for 6-Fluoro-2-methylquinolin-4-ol, compared to a LogP of 1.98 for the non-fluorinated 2-methylquinolin-4-ol . This represents a 0.4 to 1.5 LogP unit increase, which can translate to enhanced cellular uptake and improved pharmacokinetic properties in drug development [1].

Medicinal Chemistry Drug Design ADME

Enhanced Synthetic Utility: Versatile Intermediate for PTK Inhibitor Synthesis at Scale

6-Fluoro-2-methylquinolin-4-ol and its derivatives are established intermediates in the large-scale preparation of protein tyrosine kinase (PTK) inhibitors, a major class of cancer therapeutics [1]. A patented process describes the utility of substituted quinolin-4-ol compounds for preparing PTK inhibitors, highlighting their importance in industrial-scale synthesis [2]. This contrasts with other quinoline derivatives that may lack the specific substitution pattern required for efficient downstream functionalization or may not be amenable to the GMP-compliant, multi-kilogram scale production described in these processes [3].

Synthetic Chemistry Process Chemistry Oncology

Unique Biological Activity Profile: ATP-Sensitive K+ Channel Inhibition and Vasorelaxant Properties

6-Fluoro-2-methylquinolin-4-ol has been identified as a diazoxide derivative with vasorelaxant properties . It increases the cytosolic concentration of calcium ions and inhibits ATP-sensitive K+ channels, which results in relaxation of smooth muscle cells [1]. Furthermore, it has been shown to effectively block the hyperglycemic response in pancreatic tissues by inhibiting glucose uptake [2]. This specific biological profile, linked to the modulation of ATP-sensitive K+ channels, distinguishes it from other quinolin-4-ol derivatives and makes it a valuable tool compound for studying K+ channel function in muscles and other tissues .

Ion Channel Pharmacology Cardiovascular Research Pancreatic Biology

Computational and Spectroscopic Validation: Quantified Electronic and Optical Properties for Photonic and Sensing Applications

A combined experimental and theoretical DFT/TD-DFT study has characterized the electronic and optical properties of 6-Fluoro-2-methylquinolin-4-ol [1]. The study provides quantitative data on HOMO-LUMO energies, molecular electrostatic potential (MEP), non-linear optical (NLO) properties, and natural bond orbital (NBO) analysis [2]. These computational and spectroscopic parameters are essential for understanding the compound's potential in photonic technologies and for its interactions with biological targets like human serum albumin (HSA) . This level of detailed characterization provides a solid foundation for rational design in materials science and drug discovery, offering a quantifiable advantage over uncharacterized analogs [3].

Computational Chemistry Spectroscopy Materials Science

6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2): High-Value Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry Lead Optimization: Enhancing Bioavailability and Potency of Quinolone-Based Drug Candidates

Researchers optimizing quinolone-based drug candidates should prioritize 6-Fluoro-2-methylquinolin-4-ol for its enhanced lipophilicity (LogP 2.39-3.54 vs. 1.98 for non-fluorinated analog) . This quantitative difference in LogP can improve membrane permeability and bioavailability, critical factors in lead optimization. The compound's specific substitution pattern also allows for further chemical modification to fine-tune pharmacological properties, as supported by extensive structure-activity relationship (SAR) studies in the fluoroquinolone class [1].

Process Chemistry: Scalable Synthesis of Protein Tyrosine Kinase (PTK) Inhibitors for Oncology

Industrial process chemists involved in the large-scale production of PTK inhibitors should select 6-Fluoro-2-methylquinolin-4-ol as a key intermediate [2]. Patented processes have validated its utility in multi-kilogram, GMP-compliant synthesis, offering a practical and economically viable route to clinically important cancer therapeutics [3]. This contrasts with other quinoline derivatives that may lack the necessary substitution pattern or scalability.

Ion Channel Pharmacology: Investigating ATP-Sensitive K+ Channel Function and Developing Vasorelaxant Therapies

Pharmacologists studying ion channel function, particularly ATP-sensitive K+ channels, should utilize 6-Fluoro-2-methylquinolin-4-ol as a specific tool compound . Its demonstrated ability to increase cytosolic Ca2+, inhibit K+ channels, and block hyperglycemic responses in pancreatic tissues provides a unique biological profile not found in generic quinolin-4-ol analogs [4]. This makes it an invaluable research tool for exploring vascular biology and metabolic diseases.

Materials Science: Rational Design of Photonic Devices and Fluorescent Probes Using Quantified Electronic Properties

Materials scientists developing photonic devices or fluorescent probes should leverage the well-characterized electronic and optical properties of 6-Fluoro-2-methylquinolin-4-ol [5]. Detailed DFT/TD-DFT calculations provide quantitative data on HOMO-LUMO energies, NLO properties, and MEP, enabling rational design and reducing experimental trial-and-error [6]. This level of characterization supports its application in advanced materials and sensing technologies.

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